molecular formula C12H11Cl2N5 B1225166 5-Cyclopropyl-4-[(3,4-dichlorophenyl)hydrazinylidene]-3-pyrazolamine

5-Cyclopropyl-4-[(3,4-dichlorophenyl)hydrazinylidene]-3-pyrazolamine

Cat. No. B1225166
M. Wt: 296.15 g/mol
InChI Key: XRDJBWCKWYAEOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-cyclopropyl-4-[(3,4-dichlorophenyl)hydrazinylidene]-3-pyrazolamine is a dichlorobenzene.

Scientific Research Applications

Antibacterial Activities

Research has demonstrated the antibacterial potential of derivatives synthesized from related pyrazole compounds. For instance, derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid showed notable antibacterial activity against both Gram-positive and Gram-negative bacteria (Bildirici, Şener, & Tozlu, 2007).

Biological Activities

Various pyrazoline derivatives, closely related to the compound , have been synthesized and found to exhibit biological activities such as antioxidant and antimicrobial properties. This includes compounds like 3-(2,4-dichlorophenyl)-5-(4-hydroxy-3-methoxyphenyl) pyrazoline (Khotimah, Rahmadani, Rahmawati, & Ardana, 2018).

Nitric Oxide-Independent Effects

In studies focusing on nitric oxide-independent soluble guanylyl cyclase stimulators, related compounds like BAY 41-2272 (which has structural similarities) have shown significant effects on the human ureter, indicating a potential for therapeutic applications in the urinary tract (Miyaoka, Mónica, Nucci, D'ancona, & Antunes, 2011).

Synthesis and Reactivity Studies

Several studies have focused on the synthesis and reactivity of pyrazole derivatives, exploring their potential in creating compounds with diverse biological activities. This includes the synthesis of pyrazolo[3,4-d]pyrimidine derivatives (Tominaga, Honkawa, Hara, & Hosomi, 1990) and the cyclocondensation reactions leading to ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates (Machado, Lima, Rotta, Bonacorso, Zanatta, & Martins, 2011).

Potential in Cancer Research

Pyrazole derivatives have shown promise in cancer research, with certain compounds synthesized displaying potential as anti-cancer agents. This includes the study of two pyrazole compounds, with insights into their electronic structure, physico-chemical properties, and docking analysis suggesting their potential utility in cancer therapy (Thomas et al., 2019).

properties

Product Name

5-Cyclopropyl-4-[(3,4-dichlorophenyl)hydrazinylidene]-3-pyrazolamine

Molecular Formula

C12H11Cl2N5

Molecular Weight

296.15 g/mol

IUPAC Name

5-cyclopropyl-4-[(3,4-dichlorophenyl)diazenyl]-1H-pyrazol-3-amine

InChI

InChI=1S/C12H11Cl2N5/c13-8-4-3-7(5-9(8)14)16-18-11-10(6-1-2-6)17-19-12(11)15/h3-6H,1-2H2,(H3,15,17,19)

InChI Key

XRDJBWCKWYAEOK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=NN2)N)N=NC3=CC(=C(C=C3)Cl)Cl

solubility

0.1 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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